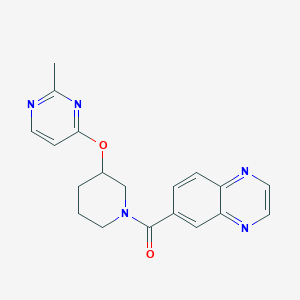

(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone, commonly referred to as MPQ, is a novel compound that has attracted significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Pharmaceutical Drug Development

This compound, with its piperidine and quinoxaline moieties, could be a precursor in the synthesis of novel pharmaceuticals. Piperidine is a common element in medicinal chemistry, often found in drugs due to its bioactive properties . Quinoxaline derivatives are known for their antibacterial and antiviral activities, making them valuable in drug development .

Antibacterial Agents

The structural features of this compound suggest potential use as an antibacterial agent. The synthesis of N-substituted benzoxazole derivatives, which share a similar structure, has shown antibacterial effects against certain strains of bacteria . This indicates that our compound could be part of new antibacterial drug formulations.

Anti-Inflammatory Medications

Compounds with piperidine structures have been synthesized and evaluated for their anti-inflammatory properties . Given the structural similarity, “(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone” could be explored for its efficacy in reducing inflammation, potentially leading to new anti-inflammatory medications.

Antipsychotic Drug Synthesis

Piperidine derivatives are key intermediates in the synthesis of antipsychotic drugs . This compound could be involved in the synthesis of paliperidone, an antipsychotic medication, suggesting its role in the treatment of mental health disorders.

Agricultural Chemicals

While specific data on the use of this compound in agriculture is not readily available, piperidine derivatives are often explored for their potential as pesticides or herbicides due to their bioactivity . Further research could uncover applications in protecting crops from pests or diseases.

Environmental Science Applications

The compound’s potential antibacterial properties could be beneficial in environmental science, particularly in the bioremediation of contaminated sites. By inhibiting harmful bacterial growth, it could help in the cleanup of environmental pollutants .

Biochemical Research

In biochemistry, this compound could be used as a reagent or a building block for synthesizing more complex molecules. Its piperidine core is particularly significant in biochemical studies due to its presence in many bioactive compounds .

Industrial Chemistry

The compound’s derivatives could be used in the chemical industry for the synthesis of various materials, including polymers, dyes, and resins. The piperidine and quinoxaline components are versatile in chemical reactions, which can be advantageous in industrial applications .

Mechanism of Action

Target of Action

Many compounds with similar structures are known to target protein kinases, which play crucial roles in regulating cellular processes .

Mode of Action

These compounds often work by binding to their target proteins and inhibiting their activity. This can lead to changes in cellular signaling pathways .

Biochemical Pathways

The affected pathways would depend on the specific protein targets of the compound. For example, if the compound targets protein kinase B (PKB), it could affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound can greatly influence its bioavailability. For instance, some compounds undergo rapid metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. In general, inhibition of protein kinases can affect cell proliferation and survival .

properties

IUPAC Name |

[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-quinoxalin-6-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-13-20-7-6-18(23-13)26-15-3-2-10-24(12-15)19(25)14-4-5-16-17(11-14)22-9-8-21-16/h4-9,11,15H,2-3,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSIKBMIZKJLCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide](/img/structure/B2560746.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroethanamine](/img/structure/B2560749.png)

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2560757.png)

![(2,4-Dimethyl-6-methylsulfanylpyrimidin-5-yl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B2560763.png)

![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate](/img/structure/B2560764.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2560767.png)